molecular formula C9H10BrFN2O5 B12401426 5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12401426
M. Wt: 325.09 g/mol
InChI Key: WFOXFPXBLFRFHB-CAXIXURWSA-N
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Description

5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog It is structurally related to naturally occurring nucleosides but contains modifications that enhance its biological activity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom at the 5-position of the pyrimidine ring.

    Fluorination: Incorporation of the fluorine atom at the 3-position of the oxolane ring.

    Hydroxylation: Addition of hydroxyl groups to the oxolane ring.

    Glycosylation: Attachment of the modified oxolane ring to the pyrimidine base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) and thiols (RSH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies of DNA and RNA synthesis, as it can be incorporated into nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA function, leading to inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2’-deoxyuridine (BrdU): A thymidine analog used in cell proliferation studies.

    5-fluorouracil (5-FU): An anticancer agent that inhibits thymidylate synthase.

    Cytarabine (Ara-C): A chemotherapy agent used to treat certain leukemias.

Uniqueness

5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its combined bromine and fluorine modifications, which enhance its stability and biological activity compared to other nucleoside analogs. This makes it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C9H10BrFN2O5

Molecular Weight

325.09 g/mol

IUPAC Name

5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6?,8-/m1/s1

InChI Key

WFOXFPXBLFRFHB-CAXIXURWSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)F)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br

Origin of Product

United States

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